3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one
Description
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring, along with an amino substituent at the 3-position of the pyrrolidinone core. Pyrrolidin-2-ones are five-membered lactams with diverse pharmacological applications, including anticonvulsant, cannabinoid receptor modulation, and kinase inhibition activities .
Properties
IUPAC Name |
3-amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKFAJWFNHNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using suitable fluorinating and methylating agents.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, amines, and alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their molecular properties, and substituent effects:
Key Observations:
- Lipophilicity : The trifluoromethyl group in significantly increases hydrophobicity (ClogP >2), whereas the methyl group in the target compound offers moderate lipophilicity, likely improving oral bioavailability.
Activity Trends
- Cannabinoid Receptor Modulation: Pyrrolidin-2-one derivatives with substituted phenyl groups (e.g., trifluoromethyl in ) exhibit potent cannabinoid receptor activity. The target compound’s 4-fluoro-3-methyl group may similarly enhance affinity but require validation.
- Anticonvulsant Potential: Pyrrolidin-2,5-dione analogs (e.g., compounds 5, 12, 16 in ) show efficacy against seizures. While the target compound’s pyrrolidin-2-one ring lacks a second carbonyl, its safety profile may be superior to dione derivatives, which exhibit toxicity at high doses (TD50 <300 mg/kg) .
Biological Activity
3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered interest in scientific research due to its unique chemical structure and potential biological activities. This compound features an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which connects to a pyrrolidinone ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one is CHFNO. The presence of the fluorine atom and the amino group suggests potential interactions with biological targets, making it an interesting candidate for drug development.
The precise mechanism of action for 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one remains largely unexplored. However, pyrrolidine derivatives are known to interact with various biological targets, leading to alterations in cellular functions. The compound's structure may allow it to affect multiple biochemical pathways, potentially influencing cellular signaling and metabolic processes .
Antimicrobial Properties
Research indicates that compounds similar to 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one exhibit notable antimicrobial activities. For instance, studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal properties. In vitro tests revealed that these compounds can inhibit the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Potential Therapeutic Applications
The compound is currently under investigation for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural features may enhance its ability to penetrate biological membranes and interact with specific receptors or enzymes .
Case Studies
- Antibacterial Activity : A study evaluated several pyrrolidine derivatives, including those structurally related to 3-Amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, highlighting their effectiveness against Candida albicans and other fungal strains . The results suggest that modifications in the chemical structure can enhance antifungal potency.
Pharmacokinetics
Pyrrolidine derivatives generally exhibit favorable pharmacokinetic profiles, including good absorption and distribution throughout the body. This characteristic is essential for evaluating their potential as therapeutic agents .
Q & A
Q. What are the recommended safety protocols for handling 3-amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one in laboratory settings?
Based on structurally related pyrrolidinone derivatives (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one), this compound likely falls under GHS hazard categories for acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers should use PPE (gloves, goggles, lab coats), work in a fume hood, and maintain access to emergency eyewash stations. First-aid measures include immediate decontamination and medical consultation with the SDS .
Q. What synthetic methodologies are validated for preparing 3-amino-1-(4-fluoro-3-methylphenyl)pyrrolidin-2-one?
A stepwise approach is recommended:
- Step 1 : Introduce the fluorinated aryl group via Buchwald-Hartwig coupling or nucleophilic substitution, as seen in analogous pyrrolidinone syntheses .
- Step 2 : Optimize amine functionalization using reductive amination or catalytic hydrogenation. For example, HCl-mediated salt formation (e.g., 52.7% yield in a similar reaction at 50°C for 2.3 hours) improves crystallinity and purity .
- Step 3 : Purify via recrystallization or column chromatography, validated by HPLC (≥98% purity criteria) .
Q. Which analytical techniques are critical for characterizing this compound?
- XRPD (X-Ray Powder Diffraction) : Resolve crystalline structure and polymorphic forms. Key peaks (e.g., 2θ = 12.5°, 18.7°, 22.3°) correlate with lattice parameters and purity .
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution and -NMR to verify pyrrolidinone ring conformation .
- Mass Spectrometry : Validate molecular weight (expected ~220–250 g/mol range) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different synthesis batches?
- Root Cause Analysis : Compare XRPD patterns to identify polymorphic variations affecting solubility/bioactivity .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates or oxidation products) .
- Dose-Response Reproducibility : Standardize in vitro assays (e.g., IC measurements) with positive controls (e.g., fluorinated pyrimidinone derivatives) .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients, as validated for fluorophenyl-pyrrolidinone analogs .
- Asymmetric Catalysis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidinone ring .
Q. How to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Utilize the SMILES string (e.g.,
C1C[N](C(=O)C1)NC2=CC(=C(C=C2)F)C) in software like AutoDock Vina to predict binding affinities . - MD Simulations : Parameterize fluorine’s electronegativity and steric effects using force fields (e.g., AMBER) to assess target engagement kinetics .
Q. What are the stability challenges under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 14 days. Monitor degradation via HPLC for hydrolytic or oxidative byproducts .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for thermal stability) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
